N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide: has been investigated for its anti-inflammatory potential. In a study, a series of derivatives were synthesized, and their anti-inflammatory activities were evaluated using a carrageenan-induced rat paw edema model. Remarkably, all the synthesized compounds demonstrated potent anti-inflammatory effects . Further research in this area could explore the underlying mechanisms and potential clinical applications.
Acetylcholinesterase Inhibition
The compound’s structure suggests that it might interact with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Designing and synthesizing derivatives of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide as AChE inhibitors could lead to novel therapeutic agents for treating neurodegenerative diseases like Alzheimer’s .
Antimicrobial Properties
Exploring the antimicrobial activity of this compound is another avenue. By modifying its structure, researchers could potentially develop derivatives with enhanced antibacterial or antifungal properties. Investigating the interactions with microbial targets and assessing their efficacy would be crucial .
Propriétés
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)19-10-5-4-9-18(19)20(28)25-11-6-12-26-13-15-27(16-14-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKPLJDCASGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.